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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Executive Summary
UBP512 is a synthetic phenanthrene derivative that functions as a subunit-selective modulator

of N-methyl-D-aspartate receptors (NMDARs).[1] Unlike broad-spectrum antagonists used in

early epilepsy research (e.g., MK-801, AP5), UBP512 exhibits a unique dual profile: it acts as a

weak positive allosteric modulator (PAM) at GluN2A-containing receptors and a negative

allosteric modulator (NAM) at GluN2C and GluN2D-containing receptors.

Its primary application in modern epilepsy research lies in Precision Medicine, specifically for

the functional rescue of GRIN2A loss-of-function mutations associated with the Epilepsy-

Aphasia Spectrum (EAS), including Landau-Kleffner Syndrome (LKS) and Benign Epilepsy with

Centrotemporal Spikes (BECTS).

Pharmacology & Mechanism of Action[2]
Selectivity Profile
UBP512 binds to the ligand-binding domain (LBD) dimer interface, distinct from the glutamate

or glycine orthosteric sites. Its modulation is subunit-dependent:
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Target Subunit Effect Mechanism Relevance

GluN2A Potentiation (PAM)

Increases channel

open probability (

)

Rescue of GRIN2A

loss-of-function

variants.

GluN2B No Effect Neutral

Allows isolation of

GluN2A vs. GluN2B

currents.

GluN2C Inhibition (NAM) Stabilizes closed state

Dissection of synaptic

vs. extrasynaptic

pools.

GluN2D Inhibition (NAM) Stabilizes closed state

Investigating

interneuron-specific

signaling.

Mechanistic Pathway
In GRIN2A-related epilepsy, missense mutations (e.g., P79R, C231Y) often lead to reduced

agonist potency or impaired surface trafficking.[2][3] UBP512 can structurally stabilize the LBD,

partially restoring the function of these mutant receptors.
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Figure 1: Mechanism of UBP512-mediated rescue in GRIN2A loss-of-function epilepsy.

Experimental Protocols
Preparation and Handling
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UBP512 is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous

physiological buffers.

Molecular Weight: ~380.18 g/mol (varies slightly by salt form, verify batch COA).

Stock Solution: Dissolve in 100% DMSO to create a 50 mM stock.

Note: Vortex vigorously. If particulate remains, sonicate for 5 minutes at 30°C.

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Working Solution: Dilute into ACSF or extracellular recording solution immediately prior to

use.

Max Solubility in Aqueous Buffer: ~100 µM (precipitates at higher concentrations).

Recommended Test Concentration:10–50 µM for slice physiology; up to 100 µM for acute

cell line assays.

Protocol A: Functional Rescue Assay (HEK293 Cells)
Objective: Determine if a specific patient-derived GRIN2A variant can be rescued by UBP512.

Materials:

HEK293 cells transfected with GRIN1 (WT) and GRIN2A (Mutant).

Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

FlexStation or FLIPR system.

Workflow:

Transfection: Co-transfect cells with GRIN1 and GRIN2A (ratio 1:1) 24 hours prior to assay.

Include a dsRed marker to verify efficiency.

Dye Loading: Incubate cells with Fluo-4 AM (2 µM) for 45 mins at 37°C. Wash 3x with assay

buffer (HBSS + 20 mM HEPES, Mg2+-free).
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Pre-incubation:

Control Wells: Add Buffer + 0.1% DMSO.

Experimental Wells: Add Buffer + 50 µM UBP512.

Incubate for 10 minutes.

Agonist Injection: Inject Glutamate (10 µM) + Glycine (10 µM).

Data Acquisition: Record fluorescence (

) for 60 seconds.

Analysis: Compare Peak Fluorescence and Area Under Curve (AUC) between Control and

UBP512 conditions. A >20% increase indicates "Rescuable Phenotype."

Protocol B: Brain Slice Electrophysiology (Subunit
Dissection)
Objective: Isolate GluN2A-mediated synaptic currents by pharmacologically silencing

GluN2C/D and potentiating GluN2A.

Workflow:

Slice Prep: Prepare 300 µm acute hippocampal slices from P14-P21 mice.

Recording: Establish Whole-Cell Voltage Clamp on CA1 Pyramidal neurons (

to relieve Mg2+ block).

Baseline: Record pharmacologically isolated NMDAR EPSCs (in presence of NBQX 10 µM,

Picrotoxin 50 µM).

Application: Peruse UBP512 (25 µM) for 10 minutes.

Outcome Interpretation:
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Increase in EPSC Amplitude: Confirms significant GluN2A contribution (Potentiation

dominates).

Decrease in EPSC Amplitude: Suggests presence of GluN2C/D (Inhibition dominates) or

non-specific effects if concentration is too high.

Validation: Apply NVP-AAM077 (GluN2A antagonist) at the end; if current is abolished, the

UBP512 effect was specific to GluN2A.

Data Interpretation & Validation
Comparing UBP Compounds
Researchers often confuse UBP512 with related analogs. Use this table to select the correct

tool.

Compound GluN2A GluN2B GluN2C/D Primary Use

UBP512 Potentiator No Effect Inhibitor

Rescue GRIN2A

mutants; Block

2C/D.

UBP710 Potentiator Potentiator Inhibitor

General NMDAR

enhancement

(2A/2B).

UBP551 Inhibitor Inhibitor Potentiator

Selective

enhancement of

GluN2D.[1][4][5]

UBP310 No Effect No Effect No Effect

Kainate Receptor

(GluK1)

Antagonist.

Experimental Workflow for Variant Classification
When analyzing a new GRIN2A Variant of Uncertain Significance (VUS), follow this logic flow:
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Figure 2: Decision tree for using UBP512 to classify GRIN2A variants.
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Disclaimer: UBP512 is a research chemical for laboratory use only. It is not approved for

clinical administration in humans. While it demonstrates "rescue" in cellular models, its in vivo

pro-convulsant risk in intact brains with normal GluN2A levels must be carefully managed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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